molecular formula C12H16Cl2O2 B12607003 2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol CAS No. 917838-90-5

2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol

Cat. No.: B12607003
CAS No.: 917838-90-5
M. Wt: 263.16 g/mol
InChI Key: FZUSAPJRFALNSJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol is a chemical compound with the molecular formula C12H16Cl2O2 It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and an alkoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol typically involves the reaction of 2,6-dichlorophenol with 2,3-dimethyl-2-butanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution of the hydroxyl group on the phenol ring by the alkoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenol group.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s biological activity is studied for potential use in pharmaceuticals or as a biochemical tool.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-nitrophenol: Another chlorinated phenol derivative with different substituents.

    2,6-Dichloro-4-aminophenol: Contains an amino group instead of an alkoxy group.

    2,6-Dichloro-4-methylphenol: Features a methyl group in place of the alkoxy group.

Uniqueness

2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol is unique due to the presence of the bulky alkoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

917838-90-5

Molecular Formula

C12H16Cl2O2

Molecular Weight

263.16 g/mol

IUPAC Name

2,6-dichloro-4-(2,3-dimethylbutan-2-yloxy)phenol

InChI

InChI=1S/C12H16Cl2O2/c1-7(2)12(3,4)16-8-5-9(13)11(15)10(14)6-8/h5-7,15H,1-4H3

InChI Key

FZUSAPJRFALNSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)OC1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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